molecular formula C11H12ClNO2 B2989212 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid CAS No. 1556671-16-9

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B2989212
CAS No.: 1556671-16-9
M. Wt: 225.67
InChI Key: OPRZSOGRGWFIPK-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloropyridine ring attached to a cyclobutane ring with a carboxylic acid group

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-2-8(7-13-9)6-11(10(14)15)4-1-5-11/h2-3,7H,1,4-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZSOGRGWFIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid typically involves the following steps:

  • Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a Diels-Alder reaction, where a conjugated diene reacts with a dienophile under specific conditions.

  • Introduction of the Chloropyridine Group: The chloropyridine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutane ring is replaced by the chloropyridine moiety.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The chloropyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) are used, often with heating or under pressure.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Pyridine derivatives.

  • Substitution Products: Various functionalized pyridines.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-[(6-Chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine: This compound has a similar chloropyridine group but differs in the ring structure and functional groups.

  • 1-(6-Chloropyridin-3-yl)ethan-1-one: This compound contains a ketone group instead of a carboxylic acid group.

These compounds share the chloropyridine moiety but differ in their core structures and functional groups, leading to different chemical properties and applications.

Biological Activity

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interaction with various molecular targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12ClNO2
  • Molecular Weight : 225.67 g/mol
  • IUPAC Name : 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid
  • CAS Number : 1556671-16-9

The compound consists of a cyclobutane ring substituted with a chloropyridine moiety and a carboxylic acid group, which contributes to its biological properties.

Biological Activity Overview

The biological activity of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid is primarily linked to its ability to interact with specific receptors and enzymes. Research has indicated that this compound exhibits antagonistic properties at certain receptor sites, particularly thromboxane A2 (TP) receptors.

Antagonistic Properties

Research findings suggest that cyclopentane derivatives can act as effective antagonists at TP receptors. For example, a related cyclopentane derivative exhibited an IC50 value of 0.054 ± 0.016 μM, indicating potent receptor inhibition.

CompoundIC50 (μM)
Cyclopentane Derivative0.054 ± 0.016
Parent Carboxylic AcidComparable

Structure-Activity Relationship (SAR)

The efficacy of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid can be significantly influenced by its structural characteristics. Modifications to the cyclobutane ring or the chloropyridine substituent can enhance or diminish biological activities, including potency as enzyme inhibitors or receptor antagonists.

Case Study 1: TP Receptor Antagonism

In a study focusing on cyclopentane derivatives as TP receptor antagonists, researchers synthesized multiple analogs and evaluated their inhibitory effects. The results showed that specific modifications to the cyclobutane structure improved binding affinity and selectivity for the TP receptor.

Case Study 2: In Vitro Stability

Stability assessments conducted on cyclopentane derivatives in plasma demonstrated that certain compounds maintained structural integrity over time, suggesting favorable pharmacokinetic properties for therapeutic development.

Applications in Drug Design

The distinct structure of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid positions it as a valuable scaffold in drug design. Its ability to act as a bio-isostere for carboxylic acids opens new avenues for developing therapeutics that can evade metabolic degradation while retaining biological activity.

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